molecular formula C15H13FO2S B6405893 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid CAS No. 1261913-22-7

4-(4-Ethylthiophenyl)-2-fluorobenzoic acid

Cat. No.: B6405893
CAS No.: 1261913-22-7
M. Wt: 276.3 g/mol
InChI Key: QUWNBTRMEIAHJK-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of an ethylthiophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylthiophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorobenzoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(4-Methylthiophenyl)-2-fluorobenzoic acid
  • 4-(4-Isopropylthiophenyl)-2-fluorobenzoic acid
  • 4-(4-Butylthiophenyl)-2-fluorobenzoic acid

Comparison: 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, isopropyl, and butyl analogs, the ethyl derivative may exhibit different steric and electronic properties, affecting its interactions with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)11-5-8-13(15(17)18)14(16)9-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWNBTRMEIAHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-22-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(ethylthio)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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